

Technical Guide: Antimicrobial Spectrum & Application of Potassium Butylparaben

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Compound of Interest

Compound Name: *Potassium Butylparaben*

CAS No.: 38566-94-8

Cat. No.: B1630014

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Executive Summary: The Solubility-Efficacy Paradox

Potassium Butylparaben (K-BP) represents a critical formulation tool in the preservation of aqueous systems. While the parent molecule, Butylparaben, exhibits the highest antifungal activity among standard short-chain parabens, its utility is severely limited by poor aqueous solubility (~0.02%).

K-BP solves this by functioning as a highly soluble prodrug. It is the potassium salt form, which dissociates instantly in water. However, its antimicrobial activity is pH-dependent. This guide details the physicochemical conversion required for efficacy, the specific spectrum against eukaryotic pathogens (*Candida*, *Aspergillus*), and the validated protocols for testing.

Chemical Basis & Dissociation Kinetics

To understand the spectrum, one must understand the species in solution. K-BP itself is not the primary antimicrobial agent; the non-ionized butylparaben ester is.

- **Potassium Butylparaben (Salt):** High Solubility (~350 g/L). Inactive.
- Butylparaben (Ester): Low Solubility (~0.2 g/L).[1] High Activity (Lipophilic).

The pH Criticality: The pKa of the phenolic hydroxyl group in parabens is approximately 8.4.

- At pH > 8.5: The molecule exists largely as the phenolate ion (hydrophilic, poor membrane penetration).
- At pH < 6.0: The equilibrium shifts toward the non-ionized ester (lipophilic, high membrane penetration).

Formulation Rule: K-BP must be added to the water phase for solubility, but the final formulation pH must be adjusted below 6.5 (ideally 4.0–5.5) to protonate the species and activate antimicrobial defense.

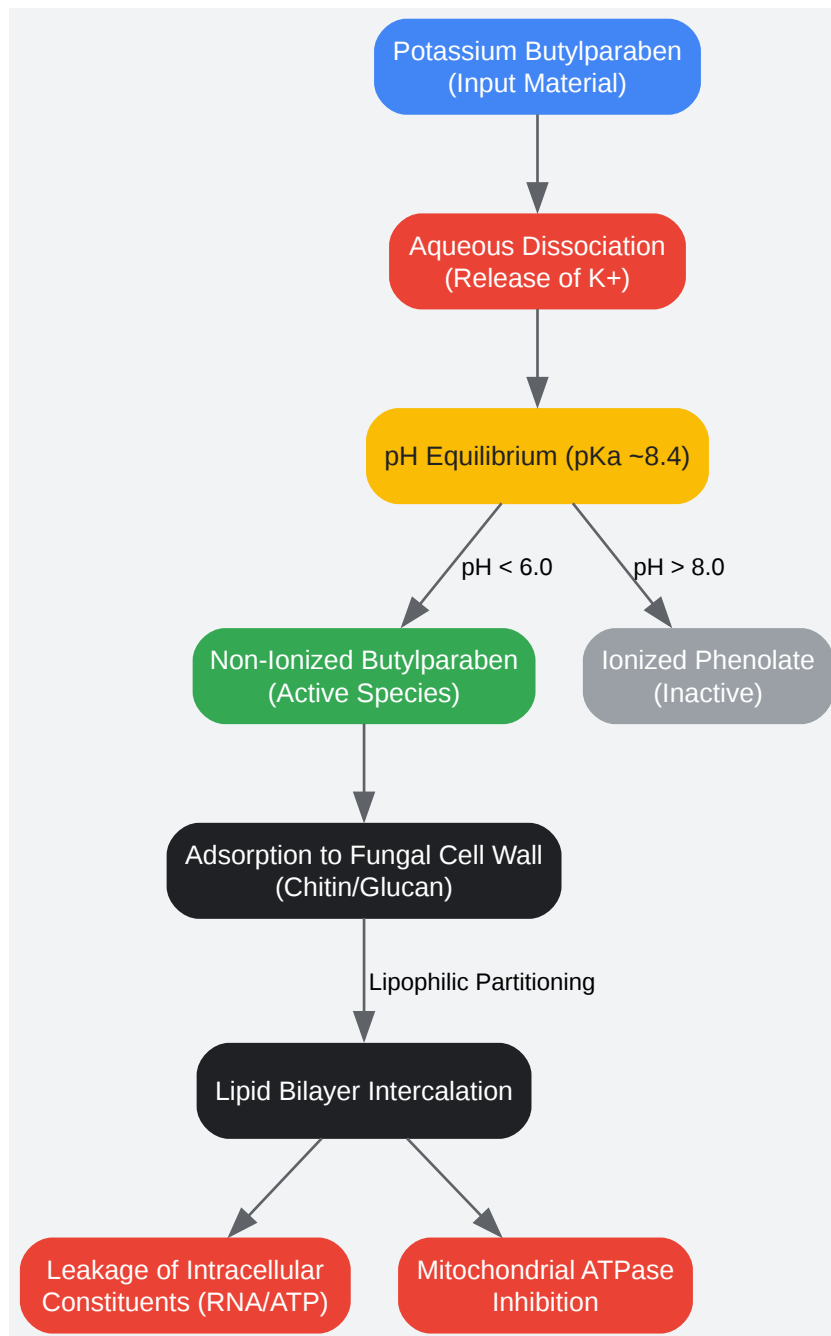
Mechanism of Action (MOA)

The antifungal potency of the butyl chain length (C4) stems from its high partition coefficient (LogP ~3.5). Unlike shorter-chain parabens (Methyl/Ethyl), the butyl moiety allows for deep intercalation into the fungal lipid bilayer.

Primary Targets in Fungi/Yeast:

- **Membrane Disruption:** Interference with the proton motive force (PMF) and active transport systems.
- **Mitochondrial Inhibition:** Uncoupling of oxidative phosphorylation and inhibition of F1F0-ATPase.
- **Leakage:** Efflux of essential intracellular components (RNA, nucleotides) leading to cell death.

DOT Diagram: Activation & Pathogenesis Pathway



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Figure 1: The activation pathway of **Potassium Butylparaben** from solubilization to fungal cell death.

Antimicrobial Spectrum Data

The following Minimum Inhibitory Concentration (MIC) values represent the active butylparaben species. When calculating the required input of **Potassium Butylparaben**, apply a molecular weight conversion factor of 1.2x (MW K-BP 232.3 vs. MW BP 194.2).

Table 1: Comparative MIC Values against Key Fungal Pathogens

Organism Type	Species	Strain (ATCC)	MIC (Active BP)	MIC (K-BP Equivalent)	Efficacy Rating
Yeast	Candida albicans	10231	100 - 150 ppm	120 - 180 ppm	High
Yeast	Candida parapsilosis	22019	100 - 200 ppm	120 - 240 ppm	High
Yeast	Saccharomyces cerevisiae	9763	100 - 150 ppm	120 - 180 ppm	High
Mold	Aspergillus niger	16404	100 - 200 ppm	120 - 240 ppm	Moderate-High
Mold	Penicillium citrinum	9849	100 - 150 ppm	120 - 180 ppm	High
Bacteria	Staphylococcus aureus	6538	200 - 400 ppm	240 - 480 ppm	Moderate
Bacteria	Pseudomonas aeruginosa	9027	> 1000 ppm	> 1200 ppm	Low (Resistant)

Critical Insight: Note the resistance of P. aeruginosa. Butylparaben is a potent antifungal but a weak antibacterial against Gram-negatives. It must be co-formulated with a booster (e.g., Phenoxyethanol, Ethylhexylglycerin, or EDTA) to cover the Gram-negative gap.

Validated Experimental Protocol: Fungal Challenge

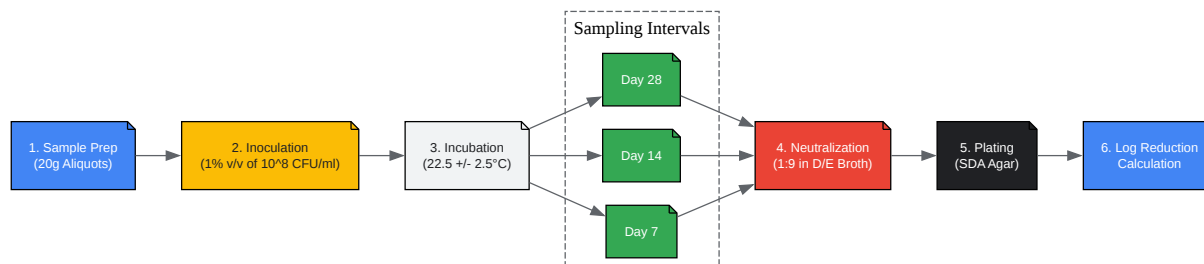
For regulatory submission (USP <51>, ISO 11930), a simple MIC is insufficient. You must demonstrate log reduction over time in the final formulation.

Workflow: Preservative Efficacy Test (PET)

Pre-requisites:

- Neutralizer: Dey-Engley (D/E) Broth (Essential to stop preservative action during sampling).
- Inoculum: *C. albicans* and *A. brasiliensis* (formerly *niger*) prepared at CFU/mL.

DOT Diagram: PET Workflow



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Figure 2: Step-by-step workflow for USP <51> Fungal Challenge Testing.

Acceptance Criteria (USP <51> Category 1):

- Yeast/Mold: No increase from the initial calculated count at Day 14 and Day 28.

- Bacteria: Not less than 1.0 log reduction from initial count at Day 7, not less than 3.0 log reduction at Day 14, and no increase at Day 28.

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